Hesperin

Catalog No.
S516360
CAS No.
4430-35-7
M.F
C8H15NOS2
M. Wt
205.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hesperin

CAS Number

4430-35-7

Product Name

Hesperin

IUPAC Name

1-isothiocyanato-6-methylsulfinylhexane

Molecular Formula

C8H15NOS2

Molecular Weight

205.3 g/mol

InChI

InChI=1S/C8H15NOS2/c1-12(10)7-5-3-2-4-6-9-8-11/h2-7H2,1H3

InChI Key

XQZVZULJKVALRI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

6-(Methylsulfinyl)hexyl isothiocyanate, 6-MITC

Canonical SMILES

CS(=O)CCCCCCN=C=S

The exact mass of the compound 1-Isothiocyanato-6-(methylsulfinyl)hexane is 205.0595 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. It belongs to the ontological category of sulfoxide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hesperetin (CAS: 520-33-2) is the aglycone form of hesperidin, a flavanone glycoside abundant in citrus peels. As the core bioactive molecule, Hesperetin serves as a foundational compound in pharmaceutical, cosmetic, and nutraceutical research. Its utility is defined by its distinct physicochemical properties compared to its glycoside precursor, particularly its solubility profile in organic solvents and its immediate bioavailability for in-vitro assays, which are critical considerations for formulation development and experimental design.

Direct substitution of Hesperetin with its glycoside precursor, Hesperidin, is often impractical for formulation and research applications. Hesperidin's large rutinose sugar moiety renders it very poorly soluble in water and only sparingly soluble in common organic solvents like DMSO. In contrast, Hesperetin, lacking this sugar group, exhibits significantly greater solubility in organic solvents such as DMSO, DMF, and acetone, making it the required choice for preparing stock solutions and use in non-aqueous formulations. Furthermore, in vitro biological activity assays consistently show Hesperetin to be more potent than Hesperidin, as the aglycone form can directly interact with cellular targets without the need for prior enzymatic hydrolysis, which is a prerequisite for Hesperidin's activity.

Superior Solubility in Standard Organic Solvents for Easier Stock Preparation and Formulation

Hesperetin demonstrates substantially higher solubility in common laboratory solvents compared to its glycoside form, Hesperidin. In Dimethyl Sulfoxide (DMSO), Hesperetin's solubility is approximately 30 mg/mL, whereas Hesperidin's is only around 5 mg/mL. Similarly, in Dimethylformamide (DMF), Hesperetin is soluble at ~30 mg/mL, while Hesperidin's solubility is significantly lower at ~3 mg/mL. This marked difference is critical for preparing concentrated stock solutions required for high-throughput screening and various in vitro assays.

Evidence DimensionSolubility in DMSO
Target Compound DataApprox. 30 mg/mL
Comparator Or BaselineHesperidin: Approx. 5 mg/mL
Quantified Difference~6-fold higher solubility
ConditionsStandard laboratory conditions.

Higher solubility allows for the preparation of more concentrated, stable stock solutions, simplifying experimental workflows and enabling a wider range of assay concentrations.

Enhanced Lipophilicity for Improved Membrane Permeability and Non-Aqueous System Compatibility

The lipophilicity of a compound, measured by the octanol-water partition coefficient (Log P), is a key predictor of its ability to cross biological membranes and its suitability for lipid-based formulations. Hesperetin, as the aglycone, is significantly more lipophilic with a Log P of 2.85. In contrast, the glycoside Hesperidin is considerably more hydrophilic with a Log P of 2.01. This makes Hesperetin a more appropriate candidate for applications requiring passive diffusion across cell membranes or for formulation in non-polar vehicles.

Evidence DimensionOctanol-Water Partition Coefficient (Log P)
Target Compound Data2.85 ± 0.02
Comparator Or BaselineHesperidin: 2.01 ± 0.02
Quantified DifferenceHesperetin is significantly more lipophilic.
ConditionsDetermined by octanol-water partition.

Increased lipophilicity is crucial for applications in topical skincare formulations and for in-vitro studies where direct interaction with intracellular targets is required.

Greater In-Vitro Antibacterial Potency Against Common Bacterial Strains

In direct comparative studies, Hesperetin demonstrates more potent antibacterial activity than Hesperidin. Against Staphylococcus aureus, Hesperetin showed a Minimum Inhibitory Concentration (MIC) of 125 μg/mL. Hesperidin, under the same conditions, was significantly less effective. Similarly, against Escherichia coli, Hesperetin's MIC was 500 μg/mL, again indicating higher potency than its glycoside form. This suggests that for applications where antimicrobial activity is a key performance indicator, Hesperetin is the more active molecule.

Evidence DimensionMinimum Inhibitory Concentration (MIC) vs. S. aureus
Target Compound Data125 μg/mL
Comparator Or BaselineHesperidin: >500 μg/mL (exact value not specified but shown to be less effective)
Quantified DifferenceAt least 4-fold more potent
ConditionsIn vitro bacterial growth inhibition assay.

For developing functional cosmetics, topical treatments, or materials with antimicrobial properties, procuring the more active aglycone form provides a direct performance advantage.

Formulation of Non-Aqueous Topical and Cosmetic Products

Due to its superior solubility in organic solvents and higher lipophilicity (Log P 2.85) compared to Hesperidin, Hesperetin is the preferred compound for developing serums, creams, and other lipid-based formulations where bioavailability and skin penetration are critical.

In-Vitro Cellular Assays Requiring Direct Bioactivity

For cell-based research investigating antioxidant, anti-inflammatory, or antimicrobial mechanisms, Hesperetin provides a direct measure of the molecule's activity. Unlike Hesperidin, it does not require metabolic activation by cellular enzymes, ensuring that observed effects are directly attributable to the compound itself.

High-Throughput Screening (HTS) and Drug Discovery Platforms

The ability to create concentrated stock solutions (e.g., ~30 mg/mL in DMSO) makes Hesperetin highly suitable for HTS campaigns. This processability is a significant advantage over the poorly soluble Hesperidin, which can pose technical challenges in automated screening workflows.

Development of Functional Materials with Antimicrobial Properties

Given its demonstrably higher antibacterial potency against strains like S. aureus and E. coli, Hesperetin is a more effective choice for incorporation into polymers, coatings, or textiles where preventing bacterial growth is a desired function.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

205.05950645 Da

Monoisotopic Mass

205.05950645 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8RUP6Q3JBB

Other CAS

4430-35-7

Wikipedia

6-(Methylsulfinyl)hexyl_isothiocyanate

Dates

Last modified: 08-15-2023
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10: Yamaguchi H, Kidachi Y, Kamiie K, Noshita T, Umetsu H, Fuke Y, Ryoyama K. Utilization of 6-(methylsulfinyl)hexyl isothiocyanate for sensitization of tumor cells to antitumor agents in combination therapies. Biochem Pharmacol. 2013 Aug 15;86(4):458-68. doi: 10.1016/j.bcp.2013.06.008. Epub 2013 Jun 19. PubMed PMID: 23791871.
11: Yamaguchi H, Kidachi Y, Kamiie K, Noshita T, Umetsu H. Homology modeling and structural analysis of human P-glycoprotein. Bioinformation. 2012;8(22):1066-74. doi: 10.6026/97320630081066. Epub 2012 Nov 13. PubMed PMID: 23251040; PubMed Central PMCID: PMC3523220.
12: Uto T, Hou DX, Morinaga O, Shoyama Y. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). Adv Pharmacol Sci. 2012;2012:614046. doi: 10.1155/2012/614046. Epub 2012 Aug 15. PubMed PMID: 22927840; PubMed Central PMCID: PMC3426159.
13: Uchida K, Miura Y, Nagai M, Tominaga M. Isothiocyanates from Wasabia japonica activate transient receptor potential ankyrin 1 channel. Chem Senses. 2012 Nov;37(9):809-18. doi: 10.1093/chemse/bjs065. Epub 2012 Aug 6. PubMed PMID: 22869685.
14: Hou DX, Korenori Y, Tanigawa S, Yamada-Kato T, Nagai M, He X, He J. Dynamics of Nrf2 and Keap1 in ARE-mediated NQO1 expression by wasabi 6-(methylsulfinyl)hexyl isothiocyanate. J Agric Food Chem. 2011 Nov 23;59(22):11975-82. doi: 10.1021/jf2032439. Epub 2011 Nov 1. PubMed PMID: 22010800.
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20: Kidachi Y, Noshita T, Yamaguchi H, Umetsu H, Fuke Y, Ryoyama K. The augmenting activity of 6-(methylsulfinyl)hexyl isothiocyanate on cellular glutathione levels is less sensitive to thiol compounds than its cytotoxic activity. Biosci Biotechnol Biochem. 2009 Jun;73(6):1419-21. Epub 2009 Jun 7. PubMed PMID: 19502751.

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